

# Technical Support Center: NBI-6024 Efficacy in Humans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | NBI-6024  |           |  |  |
| Cat. No.:            | B10860019 | Get Quote |  |  |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of **NBI-6024** in humans.

# **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the lack of efficacy of **NBI-6024** in human clinical trials for type 1 diabetes?

A1: The Phase 2 clinical trial, a randomized, placebo-controlled, dose-ranging study, concluded that **NBI-6024** did not improve or maintain beta-cell function in patients with recently diagnosed type 1 diabetes.[1][2] Treatment with **NBI-6024** at doses of 0.1, 0.5, or 1.0 mg did not lead to any significant difference in the mean peak C-peptide concentration compared to the placebo group after 24 months.[1][2] Furthermore, fasting, stimulated peak, and area under the curve (AUC) C-peptide concentrations declined at a similar rate across all treatment groups and the placebo group.[1][2]

Q2: Did **NBI-6024** show any positive immunological effects in humans despite the lack of clinical efficacy?

A2: A Phase I clinical study suggested that **NBI-6024** treatment could shift the immune response from a pathogenic Th1 phenotype to a protective Th2 regulatory phenotype in patients with recent-onset type 1 diabetes.[3][4] Specifically, there were significant increases in interleukin-5 (a Th2 cytokine) responses and a dose-dependent reduction in the percentage of







patients with Th1 responses.[3][4] However, these immunological changes did not translate into clinical benefit in the larger Phase 2 trial, as there were no treatment-related changes in islet antibodies or T-cell numbers.[1][2]

Q3: Were there any discrepancies between preclinical and clinical results for NBI-6024?

A3: Yes, there was a significant discrepancy. In nonobese diabetic (NOD) mice, a model for human type 1 diabetes, subcutaneous injections of **NBI-6024** substantially delayed the onset and reduced the incidence of diabetes, both before and after disease onset.[5][6] The proposed mechanism in mice was the induction of a Th2-type T-cell response that was cross-reactive with the native insulin B-chain (9-23) peptide, thereby controlling the pathogenic Th1 response. [5][6] This therapeutic effect observed in mice was not replicated in the human Phase 2 clinical trial.[1][2]

Q4: What were the key parameters of the Phase 2 clinical trial that demonstrated the lack of efficacy?

A4: The trial involved 188 patients aged 10-35 with recently diagnosed type 1 diabetes.[1][2] They were randomly assigned to receive subcutaneous injections of placebo or **NBI-6024** at doses of 0.1 mg, 0.5 mg, or 1.0 mg.[1] The treatment was administered at baseline, weeks 2 and 4, and then monthly for 24 months.[1][7] The primary endpoints were fasting, peak, and AUC C-peptide concentrations during a 2-hour mixed-meal tolerance test, which were measured every 3 months.[1]

## **Troubleshooting Guide**

Issue: Replicating the intended immunological shift from Th1 to Th2 response in human subjects.

#### Possible Explanation:

While Phase 1 data suggested a shift towards a Th2 response, the more extensive Phase 2 trial did not show a significant impact on key immune markers like islet antibodies and T-cell counts.[1][2][3] This could indicate that the induced Th2 response was insufficient to counteract the autoimmune destruction of beta-cells in the established human disease context. The complexity and heterogeneity of the human immune response to autoantigens in type 1 diabetes may be greater than that modeled in NOD mice.



### **Experimental Recommendation:**

Future studies with similar altered peptide ligands could incorporate more detailed and frequent immunological monitoring. This might include a broader panel of cytokine assays, T-cell receptor sequencing to track specific autoreactive T-cell clones, and assessment of regulatory T-cell populations to better understand the nuances of the immune response to the therapeutic agent.

Issue: Lack of translation from a successful animal model (NOD mice) to human clinical efficacy.

### Possible Explanation:

The specific immunodominant epitopes and the overall pathogenesis of type 1 diabetes can differ between NOD mice and humans. **NBI-6024** is an altered peptide ligand of the insulin B-chain (9-23) peptide, which is a critical T-cell target in NOD mice.[5][6] While this epitope is also relevant in humans, other autoantigens and epitopes may play a more dominant role in the human disease process. Therefore, targeting a single epitope might not be sufficient to halt the autoimmune attack in humans.

#### **Experimental Recommendation:**

For future therapeutic development, a multi-pronged approach targeting several key autoantigens or a more generalized immunomodulatory strategy might be more effective. Additionally, careful selection of patient populations based on their specific autoimmune profiles could be considered.

### **Data Presentation**

Table 1: Summary of Phase 2 Clinical Trial Results for NBI-6024



| Parameter                                           | Placebo    | NBI-6024 (0.1<br>mg) | NBI-6024 (0.5<br>mg) | NBI-6024 (1.0<br>mg) |
|-----------------------------------------------------|------------|----------------------|----------------------|----------------------|
| Number of<br>Patients                               | 47         | 47                   | 47                   | 47                   |
| Mean Peak C-<br>peptide (pmol/ml)<br>at 24 months   | 0.54       | 0.59                 | 0.57                 | 0.48                 |
| Decline in C- peptide concentrations over 24 months | ~60%       | ~60%                 | ~60%                 | ~60%                 |
| Average Daily<br>Insulin Needs at<br>24 months      | Comparable | Comparable           | Comparable           | Comparable           |
| Changes in Islet Antibodies and T-cell Numbers      | None       | None                 | None                 | None                 |

Data compiled from the Phase 2 clinical trial results.[1][2]

# **Experimental Protocols**

Protocol: Phase 2 Clinical Trial for NBI-6024

- Objective: To determine if repeated subcutaneous injections of NBI-6024 improve beta-cell function in patients with recently diagnosed type 1 diabetes.[1]
- Study Design: A randomized, four-arm, placebo-controlled, dose-ranging, multicenter trial.[1]
- Patient Population: 188 patients aged 10-35 years with a recent diagnosis of type 1 diabetes.
   [1][2]
- Treatment Arms:



- Placebo
- NBI-6024 (0.1 mg)
- NBI-6024 (0.5 mg)
- NBI-6024 (1.0 mg)
- Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[1][7]
- Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC)
   C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT). MMTTs were performed at 3-month intervals.[1]
- Secondary Endpoints:
  - Average daily insulin needs.
  - Glycemic control (HbA1c).
  - Immune function parameters (islet antibodies, CD4 and CD8 T-cells).[1][2]
- Outcome: No significant difference was observed between the NBI-6024 treatment groups and the placebo group in any of the primary or secondary endpoints.[1][2]

### **Visualizations**





Click to download full resolution via product page

Caption: Intended signaling pathway of NBI-6024.





Click to download full resolution via product page

Caption: Phase 2 clinical trial workflow for NBI-6024.





Click to download full resolution via product page

Caption: Logical flow from preclinical to clinical outcomes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin needs in new-onset type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Immunomodulation in type 1 diabetes by NBI-6024, an altered peptide ligand of the insulin B epitope PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. go.drugbank.com [go.drugbank.com]
- 5. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Technical Support Center: NBI-6024 Efficacy in Humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#reasons-for-lack-of-efficacy-of-nbi-6024-in-humans]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com